N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide
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Overview
Description
N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide: is a heterocyclic compound that combines the structural motifs of pyrazolo[1,5-a]pyridine and benzofuran. This compound is of interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of nitrogen atoms within the pyrazolo[1,5-a]pyridine ring and the benzofuran moiety contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide typically involves the following steps:
Formation of Pyrazolo[1,5-a]pyridine Core: The pyrazolo[1,5-a]pyridine core can be synthesized through the cyclization of appropriate precursors, such as aminopyrazoles and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Formation of Benzofuran Moiety: The benzofuran moiety can be synthesized via the cyclization of ortho-hydroxyaryl ketones with suitable electrophiles.
Coupling Reaction: The final step involves coupling the pyrazolo[1,5-a]pyridine core with the benzofuran moiety using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyrazolo[1,5-a]pyridine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives with various functional groups.
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide: has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: The compound is used as a probe to study the interactions between proteins and small molecules, aiding in the understanding of biological processes.
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares the pyrazolo core but differs in the fused ring structure.
Benzofuran-2-carboxamide: Contains the benzofuran moiety but lacks the pyrazolo[1,5-a]pyridine ring.
Uniqueness
N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide: combines the structural features of both pyrazolo[1,5-a]pyridine and benzofuran, resulting in unique chemical properties and biological activities not observed in the individual components.
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-16(15-9-11-3-1-2-4-14(11)21-15)18-12-6-8-19-13(10-12)5-7-17-19/h1-10H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUNFIGUEQKKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC4=CC=NN4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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